molecular formula C12H14O3 B1336855 (E)-Ethyl 3-(3-methoxyphenyl)acrylate CAS No. 24393-55-3

(E)-Ethyl 3-(3-methoxyphenyl)acrylate

Cat. No.: B1336855
CAS No.: 24393-55-3
M. Wt: 206.24 g/mol
InChI Key: UPOMPRQKAGEXPN-BQYQJAHWSA-N
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Description

(E)-Ethyl 3-(3-methoxyphenyl)acrylate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photoprotective Effects and Toxicity Evaluation : The novel heterocyclic derivative LQFM048, which includes (E)-ethyl 3-(3-methoxyphenyl)acrylate as a component, has been evaluated for its photoprotective effects and acute oral systemic toxicity. This compound, synthesized using green chemistry, demonstrated promising results in sun protection, exhibited low degradation under sunlight exposure, and did not promote cytotoxicity or acute oral systemic toxicity in mice. This suggests its potential for development as a new sunscreen product with antioxidant properties (Vinhal et al., 2016).

  • Application in Polymerization Processes : Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, a compound closely related to this compound, was found to initiate diradical polymerization of acrylonitrile, a process crucial in the production of polymers. This study indicates the potential of such compounds in polymer science and industrial applications (Li et al., 1991).

  • Corrosion Inhibition in Metal Surfaces : (E)-Ethyl 3-(4-methoxyphenyl)acrylate has been studied for its corrosion inhibition efficiency on iron surfaces in acidic solutions. The compound's effectiveness as a corrosion inhibitor was confirmed through experimental and theoretical approaches, including density functional theory calculations. This suggests its application in protecting metal surfaces from corrosion (Hadisaputra et al., 2018).

  • Biological Activity in Health Sciences : A study on the biological activity of ether and ester trans-ferulic acid derivatives, including this compound, reported activities such as scavenging free-radicals and antioxidant properties. Some derivatives also showed moderate inhibition of lipid peroxidation and significant inhibition of cell growth in tumor cell lines (Obregón-Mendoza et al., 2018).

  • Chemical Synthesis and Structural Analysis : Research on the synthesis and structural analysis of various derivatives of this compound has been conducted. These studies are essential in understanding the compound's chemical properties and potential applications in various fields, such as material science and pharmaceuticals (Hirotani & Zen, 1994).

Future Directions

Future research could focus on further understanding the biological activities of these compounds, improving their synthesis methods, and investigating their potential uses in medical applications .

Properties

IUPAC Name

ethyl (E)-3-(3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-12(13)8-7-10-5-4-6-11(9-10)14-2/h4-9H,3H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOMPRQKAGEXPN-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262069
Record name Ethyl (2E)-3-(3-methoxyphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24393-55-3
Record name Ethyl (2E)-3-(3-methoxyphenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24393-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2E)-3-(3-methoxyphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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